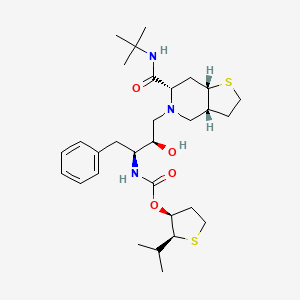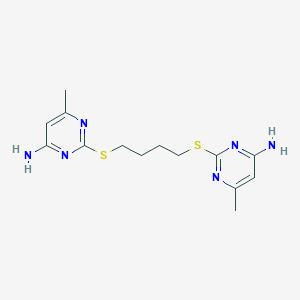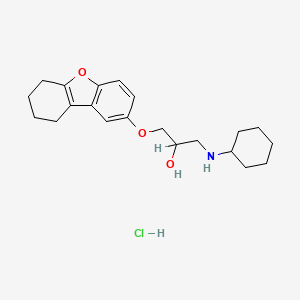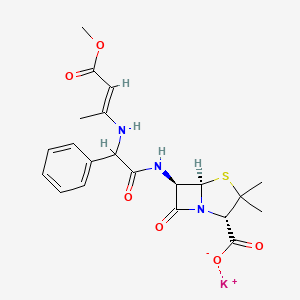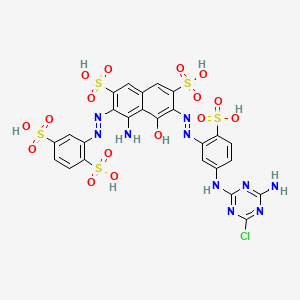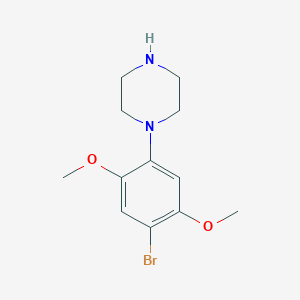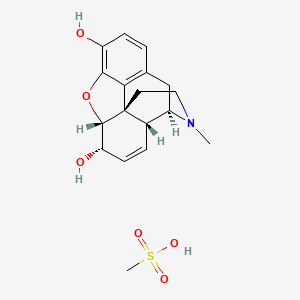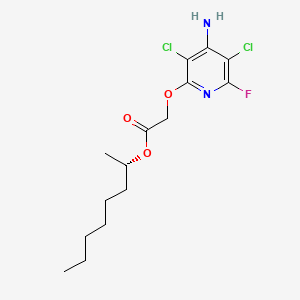
2-Butanol, 3-chloro-, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 3-chloro-, (R*,S*)- is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has non-superimposable mirror images
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-Butanol, 3-chloro-, (R*,S*)- involves the Grignard reaction.
Chlorination: Another method involves the chlorination of 2-butanol.
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,S*)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the selective chlorination of 2-butanol.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-Butanol, 3-chloro-, (R*,S*)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Hydrocarbons
Substitution: Various substituted alcohols and amines
Wissenschaftliche Forschungsanwendungen
2-Butanol, 3-chloro-, (R*,S*)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Butanol, 3-chloro-, (R*,S*)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanol, 3-chloro-, (R,R)-**
- 2-Butanol, 3-chloro-, (S,S)-**
- 3-Chloro-2-butanol
Uniqueness
2-Butanol, 3-chloro-, (R*,S*)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
10325-41-4 |
|---|---|
Molekularformel |
C4H9ClO |
Molekulargewicht |
108.57 g/mol |
IUPAC-Name |
(2R,3S)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4+/m0/s1 |
InChI-Schlüssel |
XKEHIUIIEXXHJX-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@H]([C@H](C)Cl)O |
Kanonische SMILES |
CC(C(C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


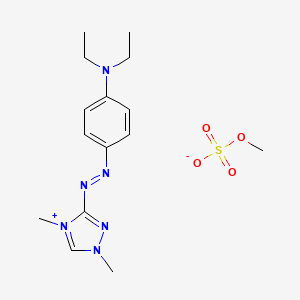
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)

